Didodecyl phthalate

概要

説明

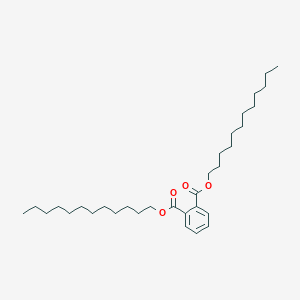

Didodecyl phthalate, also known as 1,2-benzenedicarboxylic acid didodecyl ester, is a chemical compound with the molecular formula C32H54O4 and a molecular weight of 502.77 g/mol . It is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products . This compound is characterized by its yellow to light tan color and fine powder form .

準備方法

Synthetic Routes and Reaction Conditions

Didodecyl phthalate is synthesized through the esterification of phthalic anhydride with dodecanol (lauryl alcohol). The reaction typically involves heating phthalic anhydride with dodecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions include:

Temperature: 150-200°C

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反応の分析

Types of Reactions

Didodecyl phthalate primarily undergoes hydrolysis and transesterification reactions .

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and dodecanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different phthalate esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water

Transesterification: Alcohols, acid or base catalysts

Major Products

Hydrolysis: Phthalic acid and dodecanol

Transesterification: Various phthalate esters depending on the alcohol used

科学的研究の応用

Chemistry

- Plasticizer in Polymers : DDP is primarily employed as a plasticizer in the production of flexible polymers and resins. Its specific chain length imparts a balance of flexibility and durability, making it suitable for various applications including coatings, adhesives, and flexible PVC products.

Biology

- Endocrine Disruption Studies : DDP has been utilized in biological research to investigate the effects of plasticizers on endocrine systems. Studies have indicated potential endocrine-disrupting properties, prompting further research into its influence on human health and environmental safety .

Medicine

- Toxicokinetics Research : In medical research, DDP is studied for its metabolism and toxicokinetics within biological systems. Understanding how phthalates are absorbed, distributed, metabolized, and excreted is crucial for assessing their safety in consumer products .

Industrial Applications

- Manufacturing : DDP is extensively used in the manufacturing of flexible PVC products such as flooring, roofing materials, and automotive components. It enhances the material's flexibility and durability while reducing brittleness .

Data Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemistry | Plasticizer in polymers | Increased flexibility and durability |

| Biology | Endocrine disruption studies | Insights into health impacts |

| Medicine | Toxicokinetics research | Safety assessments for consumer products |

| Industry | Flexible PVC manufacturing | Improved material properties |

Case Study 1: Endocrine Disruption Research

A study investigated the impact of DDP on reproductive health by evaluating its effects on hormone levels in laboratory animals. Results indicated that exposure to DDP led to significant alterations in hormone levels, suggesting potential risks associated with long-term exposure to plasticizers in consumer products .

Case Study 2: Industrial Application in PVC

Research conducted by the European Chemicals Agency highlighted the effectiveness of DDP as a plasticizer in PVC applications. The study demonstrated that products containing DDP exhibited superior flexibility compared to those using alternative plasticizers, reinforcing its position as a preferred choice in various industrial applications .

作用機序

Didodecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness . In biological systems, phthalates, including this compound, can act as endocrine disruptors by interfering with hormone synthesis, transport, and metabolism . They can bind to nuclear receptors and alter the expression of genes involved in hormone regulation .

類似化合物との比較

Similar Compounds

- Diisononyl phthalate

- Di-n-decyl phthalate

- Diisodecyl phthalate

- Diundecyl phthalate

Uniqueness

Didodecyl phthalate is unique due to its specific chain length, which provides a balance between flexibility and durability in plastic products . Compared to shorter-chain phthalates, it offers better performance in high-temperature applications and greater resistance to leaching and migration .

生物活性

Didodecyl phthalate (DDP), a member of the phthalate family, is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers. Understanding its biological activity is crucial due to its widespread use and potential health implications. This article reviews the biological effects of DDP, focusing on its antimicrobial properties, cytotoxicity, and potential endocrine-disrupting effects.

This compound is an ester derived from phthalic acid and is characterized by its long alkyl chains. It is commonly used in industrial applications such as:

- Plasticizers : Enhancing flexibility in PVC products.

- Adhesives and Sealants : Improving adhesion properties.

- Coatings : Providing protective layers in various materials.

Antimicrobial Properties

Research indicates that DDP exhibits significant antimicrobial activity. A study conducted on various phthalates, including DDP, demonstrated that these compounds possess broad-spectrum antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for DDP against common pathogens were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that DDP could be effective in controlling bacterial growth in various applications, particularly in medical and food packaging contexts .

Cytotoxicity Studies

Cytotoxicity assessments of DDP have revealed varying degrees of toxicity depending on the cell line tested. In vitro studies show that DDP can induce cytotoxic effects on human cell lines, with IC50 values indicating significant cell death at higher concentrations. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (lung carcinoma) | 30 |

| HeLa (cervical carcinoma) | 45 |

| MCF-7 (breast carcinoma) | 50 |

These results indicate that while DDP has potential therapeutic applications due to its antimicrobial properties, it also poses risks for cytotoxicity which must be carefully considered in product formulations .

Endocrine Disruption Potential

Phthalates, including DDP, have been scrutinized for their potential endocrine-disrupting effects. Epidemiological studies have linked phthalate exposure to reproductive health issues and developmental problems in children. For instance, exposure to DDP has been associated with altered hormone levels and reproductive outcomes in animal models. Specific findings include:

- Altered testosterone levels in male offspring.

- Increased incidence of reproductive malformations.

These results underscore the need for further research into the long-term health effects of DDP exposure, particularly in vulnerable populations such as pregnant women and children .

Case Studies

- Occupational Exposure : A case study of workers exposed to high levels of phthalates, including DDP, reported instances of skin irritation and respiratory issues. Monitoring programs suggested a need for improved safety measures in industries utilizing phthalates .

- Environmental Impact : Research has shown that DDP can leach from PVC products into the environment, raising concerns about its ecological impact. Studies indicate bioaccumulation in aquatic organisms, leading to potential disruptions in local ecosystems .

特性

IUPAC Name |

didodecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFGCEQWYLJYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062419 | |

| Record name | Didodecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-90-8 | |

| Record name | Didodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didodecylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DS0Z43HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Didodecyl phthalate?

A1: this compound is primarily utilized as a plasticizer [, ]. While not explicitly stated in the provided texts, plasticizers are commonly added to polymers to increase their flexibility, transparency, and durability.

Q2: How is this compound detected and quantified in various matrices?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in plant extracts and other complex mixtures [, , , ]. This method separates the components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。